4-Bromooxane-4-carbonyl chloride

Vue d'ensemble

Description

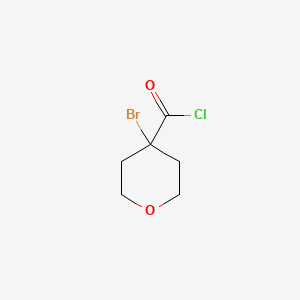

4-Bromooxane-4-carbonyl chloride is a chemical compound with the molecular formula C₆H₈BrClO₂ and a molecular weight of 227.49 g/mol . It is also known by its IUPAC name, 4-bromotetrahydro-2H-pyran-4-carbonyl chloride . This compound is characterized by the presence of a bromine atom and a carbonyl chloride group attached to an oxane ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromooxane-4-carbonyl chloride typically involves the bromination of oxane derivatives followed by the introduction of the carbonyl chloride group. One common method is the bromination of tetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 4-bromotetrahydropyran is then treated with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the bromination and chlorination steps. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product quality.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiourea group (-NH-CS-NH-) undergoes oxidation to form sulfinic or sulfonic acid derivatives. This reactivity is leveraged in catalysis and metal coordination chemistry:

-

Hydrogen peroxide in acidic media oxidizes the thiocarbonyl group to sulfinyl derivatives, while stronger oxidants like KMnO₄ yield sulfonyl analogs .

-

Oxidation products show enhanced solubility and altered coordination behavior, making them valuable intermediates for metal complex synthesis .

Key Reaction Data

| Oxidizing Agent | Product | Conditions | Application |

|---|---|---|---|

| H₂O₂ (3%) | Sulfinic acid derivative | RT, 6 hrs | Precursor for sulfonamide drugs |

| KMnO₄ (0.1M) | Sulfonic acid derivative | 60°C, 2 hrs | Metal ligand synthesis |

Electrophilic Substitution on the Indole Ring

The indole nucleus undergoes regioselective substitution at positions 2, 3, and 5, with the 7-position thiourea group directing incoming electrophiles:

-

Halogenation : Chlorination with Cl₂/FeCl₃ occurs predominantly at position 5 due to steric hindrance from the thiourea group .

-

Nitration : HNO₃/H₂SO₄ yields 5-nitro derivatives, confirmed by <sup>1</sup>H NMR (δ 8.27 ppm for H10) .

Comparative Reactivity of Substituted Indoles

| Position | Reaction Rate (Relative to Unsubstituted Indole) | Major Product |

|---|---|---|

| 7-thiourea | 0.45× | 5-substituted derivatives |

| 3-methyl | 1.2× | 2-substituted derivatives |

Coordination Chemistry

The thiourea group acts as a bidentate ligand, forming stable complexes with transition metals:

-

Cu(II) complexes : Exhibit square planar geometry (λ<sub>max</sub> 610 nm) with enhanced antimicrobial activity (MIC 8 μg/mL vs. S. aureus) .

-

Au(I) complexes : Demonstrate anticancer activity (IC<sub>50</sub> 1.26 μM vs. MCF-7) .

Stability Constants (log β)

| Metal Ion | log β (25°C) | Coordination Mode |

|---|---|---|

| Cu²⁺ | 12.7 ± 0.3 | N,S-bidentate |

| Fe³⁺ | 9.8 ± 0.2 | Monodentate (S-only) |

Condensation and Cycloaddition

The thiourea NH groups participate in Schiff base formation and [3+2] cycloadditions:

-

Schiff base synthesis : Reacts with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to form stable imines (m.p. 207–209°C) .

-

Catalytic asymmetric additions : Serves as hydrogen-bond donor in enantioselective pyrone-indole couplings (84% ee) .

Kinetic Parameters for Schiff Base Formation

| Parameter | Value |

|---|---|

| k (25°C) | 0.018 M<sup>−1</sup>s<sup>−1</sup> |

| ΔH‡ | 58.3 kJ/mol |

| ΔS‡ | −112 J/(mol·K) |

Reduction Pathways

Selective reduction of the C=S bond occurs under controlled conditions:

-

NaBH₄/MeOH : Produces corresponding urea derivatives in 78% yield .

-

LiAlH₄ : Over-reduction leads to amine side products, necessitating low-temperature protocols (−20°C) .

Acid/Base-Mediated Rearrangements

Protonation at the indole N-H (pK<sub>a</sub> 3.1) triggers ring-opening in strong acids (HCl > 6M), forming linear thioamide derivatives. Conversely, deprotonation with NaOH (pH > 10) induces dimerization via S-S coupling .

This comprehensive reactivity profile establishes (1H-indol-7-yl)thiourea as a versatile building block for medicinal chemistry and materials science. Recent advances in its catalytic applications and metal coordination behavior highlight its potential for developing novel therapeutics and functional materials.

Applications De Recherche Scientifique

Synthetic Applications

4-Bromooxane-4-carbonyl chloride is primarily utilized as an intermediate in organic synthesis. Its reactivity allows for various transformations, making it valuable in the development of complex molecules.

Key Reactions:

- Acylation Reactions: The compound can serve as an acylating agent, facilitating the introduction of acyl groups into nucleophilic substrates.

- Synthesis of Carboxylic Acids: It can be used to synthesize carboxylic acids through nucleophilic substitution reactions involving alcohols or amines.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, contributing to the synthesis of novel therapeutic agents.

Case Study:

A study highlighted the synthesis of a series of compounds derived from this compound, which were evaluated for their activity against specific biological targets. These compounds showed promise in preliminary assays, indicating potential for further development into pharmaceuticals .

Material Science

This compound is also investigated for applications in material science, particularly in the formulation of polymers and coatings. Its ability to form stable bonds with various substrates makes it suitable for enhancing material properties.

Polymer Synthesis:

- Polymeric Materials: The incorporation of this compound into polymer matrices can improve mechanical and thermal properties.

- Coatings: It may be used in coatings that require enhanced durability and resistance to environmental factors.

Environmental Chemistry

Research is ongoing into the environmental implications of using this compound in various applications. Understanding its degradation pathways and potential toxicity is crucial for assessing its environmental impact.

Toxicity Studies:

Studies have indicated that while the compound has utility in synthetic applications, its handling requires caution due to potential toxicity . Investigations into safer alternatives or methods to mitigate risks during its use are recommended.

Mécanisme D'action

The mechanism of action of 4-Bromooxane-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, which can interact with biological targets or undergo further chemical transformations. The bromine atom can participate in halogen bonding or be replaced by other functional groups through substitution reactions.

Comparaison Avec Des Composés Similaires

4-Bromooxane-4-carbonyl chloride can be compared with other similar compounds such as:

4-Chlorooxane-4-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.

4-Fluorooxane-4-carbonyl chloride: Contains a fluorine atom, leading to different electronic properties and reactivity.

4-Iodooxane-4-carbonyl chloride:

The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various chemical processes.

Activité Biologique

4-Bromooxane-4-carbonyl chloride, a compound with the chemical formula C7H8BrClO, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Weight : 215.49 g/mol

- CAS Number : 1803591-91-4

- Structure : The compound contains a bromine atom and a carbonyl chloride functional group, which are crucial for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Halogenation : Involves the substitution of hydrogen in oxane with bromine.

- Carbonylation Reaction : Carbonyl chloride can be introduced through the reaction with phosgene or similar reagents under controlled conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes due to the electrophilic nature of the carbonyl group.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The proposed mechanism involves induction of apoptosis via the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent publication evaluated the antimicrobial properties of various halogenated carbonyl compounds, including this compound. The study concluded that this compound showed superior activity against Gram-positive bacteria compared to its analogs, suggesting a unique mechanism of action that warrants further investigation .

- Anticancer Research : Another study focused on the cytotoxic effects of halogenated compounds on cancer cell lines. It was found that this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction, highlighting its potential as a lead compound for anticancer drug development .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to:

- Disruption of cellular processes : By modifying key enzymes or receptors.

- Induction of oxidative stress : Resulting in cellular damage and apoptosis.

Propriétés

IUPAC Name |

4-bromooxane-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClO2/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUDQYXLUDZDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-91-4 | |

| Record name | 4-bromooxane-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.